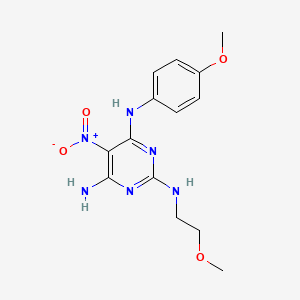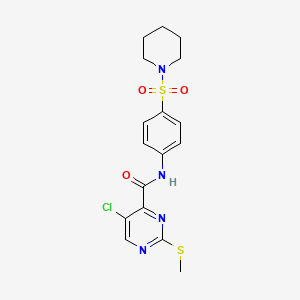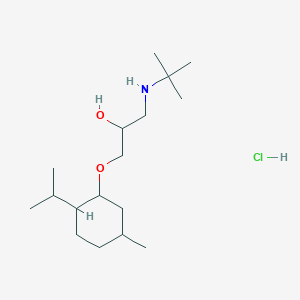
N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has methoxyethyl and methoxyphenyl groups attached to the nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .
Chemical Reactions Analysis
The chemical reactions involving “N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” would depend on its structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, boiling point, solubility, and reactivity .
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivative Rearrangements and Syntheses
Research into pyrimidine derivatives like N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves exploring their chemical rearrangements and synthetic pathways for potential applications in various fields. One study details the thermal rearrangement of methoxypyrimidines into N-methyl-oxopyrimidines, providing insights into the intermolecular and ionic nature of such rearrangements. This research could be fundamental for developing new chemical entities with varied applications (Brown & Lee, 1970).
Applications in Synthetic Chemistry
The synthesis of complex pyrimidine-based compounds demonstrates their potential utility in creating novel materials or drugs. For instance, the reaction of substituted phenylaminoisoxazolones with nitropyridine groups has been shown to yield imidazo[1,2-a]pyridines and indoles, indicating the versatility of pyrimidine derivatives in synthetic organic chemistry. This type of chemistry could be leveraged for pharmaceutical development or materials science (Khalafy, Setamdideh, & Dilmaghani, 2002).
Mechanistic Insights and Novel Reactions
Understanding the mechanisms underlying the reactions of pyrimidine derivatives can enable the design of novel synthetic routes and compounds with specific functions. The study of reactions involving silver oxide in transetherification of alkoxypyrimidines, for instance, provides a basis for novel synthetic strategies that could be applied in creating new drugs or materials with tailored properties (Brown & Sugimoto, 1970).
Potential for Antitumor Applications
Pyrimidine derivatives are also explored for their biological activities, including antitumor properties. The synthesis and evaluation of 2,4,6-trisubstituted-5-nitropyrimidines for their ability to inhibit cell proliferation highlight the potential therapeutic applications of these compounds. Such research underpins the development of new anticancer agents, showcasing the direct application of pyrimidine chemistry in medicinal chemistry (Thompson et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-23-8-7-16-14-18-12(15)11(20(21)22)13(19-14)17-9-3-5-10(24-2)6-4-9/h3-6H,7-8H2,1-2H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYTWZEZNXSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)



![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2839758.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)



![N-(3-Methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2839768.png)